Product packaging for Glucofrangulin B(Cat. No.:CAS No. 14062-59-0)

Glucofrangulin B

Cat. No.: B13441341
CAS No.: 14062-59-0
M. Wt: 564.5 g/mol
InChI Key: SOAOUDVXSAIAHD-XXLFKDOXSA-N
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Description

Contextualization within Natural Products Chemistry and Phytochemistry

Glucofrangulin B is a naturally occurring compound primarily isolated from plants of the Rhamnus and Rumex genera, such as the alder buckthorn (Rhamnus frangula) and Rumex crispus. biosynth.comphytolab.comnih.gov In the realm of natural products chemistry, it belongs to the broad class of quinones, which are pigments found in bacteria, fungi, plants, and some animals. whiterose.ac.uk Specifically, it is classified as an anthraquinone (B42736) glycoside, a structure characterized by an anthraquinone core linked to sugar moieties. biosynth.comphytolab.com

Phytochemistry, the study of chemicals derived from plants, investigates compounds like this compound to understand their structure, biosynthesis, and biological roles. whiterose.ac.uk The study of such compounds is crucial for discovering new therapeutic agents and understanding the complex chemical interactions within ecosystems. caringsunshine.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is multifaceted. A significant area of investigation revolves around its biological activities. researchgate.net Computational studies, such as molecular docking, have been employed to explore the interaction of this compound with various human proteins. For instance, research has investigated its binding affinity to targets like human myosin light chain kinase 4 (MYLK 4) and estrogen receptors, suggesting potential for further pharmacological investigation. researchgate.netfabad.org.tr

However, there are notable knowledge gaps. While the laxative properties of plants containing anthraquinone glycosides are well-documented in traditional medicine, robust modern scientific studies on purified this compound are limited. caringsunshine.com Much of the existing evidence is based on the broader class of anthraquinone glycosides or whole plant extracts rather than the isolated compound. caringsunshine.com Further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications. caringsunshine.comresearchgate.net Additionally, more in-depth studies on its pharmacokinetics and toxicology are required. researchgate.net

Hierarchical Classification and Academic Nomenclature of this compound

The systematic classification of this compound places it within a clear hierarchical structure. From a chemical taxonomy perspective, it is categorized as follows:

Super Class : Benzenoids naturalproducts.net

Class : Anthracenes naturalproducts.net

Sub Class : Anthraquinones phytolab.comnaturalproducts.net

From a natural product classification standpoint, its pathway is identified as:

Pathway : Polyketides naturalproducts.net

Super Class : Polycyclic aromatic polyketides naturalproducts.net

Class : Anthraquinones and anthrones naturalproducts.net

The academic nomenclature for this compound is precise. Its IUPAC name is 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione. nih.gov It is also known by synonyms such as 3-(D-Apio-β-D-furanosyloxy)-1-(β-D-glucopyranosyloxy)-8-hydroxy-6-methyl-9,10-anthracenedione. cymitquimica.comjst.go.jp

Physicochemical Data for this compound

Property Value Source
CAS Number 14062-59-0 biosynth.comphytolab.com
Molecular Formula C26H28O14 biosynth.comphytolab.com
Molecular Weight 564.49 g/mol biosynth.comphytolab.com
Appearance Powder biocrick.com
Solubility Soluble in DMSO and methanol biocrick.comchemfaces.com

Hierarchical Classification of this compound

Level Classification Source
Super Class (Chemical) Benzenoids naturalproducts.net
Class (Chemical) Anthracenes naturalproducts.net
Sub Class (Chemical) Anthraquinones phytolab.comnaturalproducts.net
Pathway (Natural Product) Polyketides naturalproducts.net
Super Class (Natural Product) Polycyclic aromatic polyketides naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B13441341 Glucofrangulin B CAS No. 14062-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14062-59-0

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1

InChI Key

SOAOUDVXSAIAHD-XXLFKDOXSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O

Origin of Product

United States

Botanical Sourcing and Chemodiversity of Glucofrangulin B

Identification of Primary Plant Genera and Species Producing Glucofrangulin B

This compound is an anthraquinone (B42736) glycoside found within a specific range of plant species. Its distribution is primarily concentrated within the genera Rhamnus and Frangula, with traceable amounts also detected in other unrelated taxa.

While the Rhamnaceae family is the primary source, this compound has been identified in other plant taxa. Traceable amounts of this compound have been detected in the roots of Rumex crispus L. (curly dock), a member of the Polygonaceae family. researchgate.net The concentration of anthraquinone glycosides in R. crispus roots was found to increase as the plant matures through its vegetation period. researchgate.net In contrast, there is no scientific evidence to suggest the presence of this compound in Crocus sativus L. (saffron). The characteristic bioactive compounds of saffron are crocins, crocetin, picrocrocin, and safranal. nih.gov

Geographic Distribution and Ecogeographical Factors Influencing this compound Content

Chemotaxonomic Significance of this compound within Plant Families

The occurrence of this compound in Rumex crispus (Polygonaceae) is also of chemotaxonomic interest. researchgate.net While the anthraquinone profile of Polygonaceae is distinct from that of Rhamnaceae, the presence of this specific compound highlights a shared biosynthetic capability, which can be significant in understanding the evolutionary relationships between plant families.

Variability of this compound Content Across Plant Parts and Developmental Stages

The concentration of this compound varies significantly between different parts of the source plants and changes throughout their developmental stages.

A detailed study on Rumex crispus provides insight into the dynamic nature of anthraquinone glycoside content. The research demonstrated that the percentage of these compounds increased in all plant parts—leaf, stem, fruit, and root—at each successive vegetation stage from May to August. researchgate.net The highest concentrations were consistently found in the roots, where the total anthraquinone glycoside content increased from 0.35% to 0.91% over the growing season. researchgate.net Specifically for this compound, it was detected in traceable amounts in the roots, with its concentration also observed to increase from May to August. researchgate.net This indicates that both the choice of plant part and the timing of harvest are critical factors in determining the yield of this compound.

Biosynthesis and Biochemical Transformation Pathways of Glucofrangulin B

General Anthraquinone (B42736) Biosynthetic Pathways in Higher Plants

Anthraquinones, a large group of naturally occurring quinones, are synthesized in higher plants through two primary and distinct biosynthetic routes: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.netplos.org The specific pathway utilized is generally dependent on the plant family. researchgate.net

The polyketide pathway is the primary route for the biosynthesis of emodin-type anthraquinones, which are characteristic of the Rhamnaceae and Polygonaceae families. researchgate.net This pathway begins with a starter molecule, typically acetyl-CoA, which undergoes sequential condensation with seven molecules of malonyl-CoA. researchgate.net This series of reactions forms a linear polyketide chain that then undergoes cyclization and aromatization to form an anthrone (B1665570) or anthraquinone scaffold, such as emodin (B1671224). researchgate.net Key enzymes in this pathway include polyketide synthases, specifically type III polyketide synthases like chalcone (B49325) synthase (CHS). plos.org

The chorismate/o-succinylbenzoic acid pathway is predominantly found in the Rubiaceae family and leads to the formation of alizarin-type anthraquinones. researchgate.netplos.org This pathway utilizes different precursors. Rings A and B of the anthraquinone structure are derived from shikimic acid via chorismate and o-succinylbenzoic acid. researchgate.net Ring C is formed from isopentenyl diphosphate (B83284) (IPP), which itself is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

Recent genomic studies on Senna tora have begun to identify the specific enzymes involved in anthraquinone synthesis, providing a deeper understanding of the genetic basis for these pathways. news-medical.net

Table 1: Comparison of Major Anthraquinone Biosynthetic Pathways in Plants

FeaturePolyketide PathwayChorismate/o-Succinylbenzoic Acid Pathway
Primary Precursors Acetyl-CoA, Malonyl-CoA researchgate.netShikimic acid, α-ketoglutarate, Isopentenyl diphosphate (IPP) researchgate.net
Key Intermediates Octaketide chain researchgate.netChorismate, o-succinylbenzoic acid researchgate.netplos.org
Resulting Anthraquinone Type Emodin-type (e.g., Chrysophanol, Emodin)Alizarin-type (e.g., Alizarin, Purpurin) researchgate.netresearchgate.net
Predominant Plant Families Rhamnaceae, Polygonaceae, Leguminosae researchgate.netRubiaceae, Bignoniaceae, Verbenaceae researchgate.netresearchgate.net

Proposed Enzymatic and Glycosylation Steps Leading to Glucofrangulin B Formation

This compound is an anthraquinone glycoside, meaning its structure consists of an anthraquinone aglycone (the non-sugar part) linked to sugar moieties. biosynth.com The biosynthesis of this compound is a multi-step process involving the initial formation of the aglycone followed by sequential glycosylation events.

The aglycone of this compound is emodin. biosynth.com As a member of the Rhamnaceae family, Rhamnus frangula synthesizes the emodin core via the polyketide pathway described previously. The formation of the emodin aglycone is the foundational step.

Following the synthesis of the emodin core, glycosylation occurs. Glycosylation is a complex, enzyme-mediated process of attaching glycans (sugars) to molecules like proteins or, in this case, secondary metabolites. thermofisher.com This process is not template-driven but relies on the high specificity of enzymes called glycosyltransferases (Gtfs), which transfer sugar moieties from an activated sugar nucleotide donor (like UDP-glucose) to an acceptor molecule. thermofisher.comnih.gov

For this compound, two separate glycosylation steps are necessary to attach the two different sugar units to the emodin aglycone. The process is proposed as follows:

First Glycosylation: A specific glycosyltransferase recognizes the emodin aglycone and catalyzes the transfer of a glucose molecule from a donor like UDP-glucose to a specific hydroxyl group on the anthraquinone core. This creates an intermediate, frangulin (emodin-monoglucoside).

Second Glycosylation: A second, different glycosyltransferase acts on the frangulin intermediate. This enzyme facilitates the attachment of the second sugar moiety (an apiose unit, forming an apiofuranosyl-glucopyranosyl disaccharide) to complete the this compound structure. The specificity of each glycosyltransferase ensures the correct sugar is added with the correct linkage at the correct position. nih.gov

The sequence and regioselectivity of these enzymatic steps are crucial for the final structure of this compound, distinguishing it from its isomer, Glucofrangulin A, which differs in the linkage of the sugar moiety. drugfuture.com

Table 2: Proposed Biosynthetic Sequence for this compound

StepProcessPrecursor/SubstrateKey Enzyme Class (Proposed)Product/Intermediate
1 Anthraquinone Core SynthesisAcetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Emodin (aglycone)
2 First GlycosylationEmodin, UDP-glucoseUDP-Glycosyltransferase (UGT)Frangulin (Emodin-glucoside)
3 Second GlycosylationFrangulin, UDP-apioseUDP-Glycosyltransferase (UGT)This compound

Investigations into the In Vitro Bioconversion of this compound (e.g., via Bacterial β-Glycosidases)

The biochemical transformation of this compound, particularly its breakdown, is a critical area of study. In vitro studies often focus on enzymatic hydrolysis, a process that mimics the metabolic fate of such glycosides in the gut. The primary enzymes involved in this bioconversion are β-glycosidases (including β-glucosidases), which cleave the glycosidic bonds linking the sugars to the aglycone. dokumen.pub

Bacterial β-glycosidases, especially from probiotic bacteria or the gut microbiome, are known to be highly effective at hydrolyzing plant-derived glycosides. nih.gov This enzymatic action releases the sugar moieties and the biologically active aglycone. For this compound, this process occurs in a stepwise manner:

Hydrolysis of the terminal sugar by a specific glycosidase.

Subsequent hydrolysis of the second glycosidic bond by a β-glucosidase, releasing the emodin aglycone. biosynth.com

Studies on the fermentation of soymilk have demonstrated that probiotic lactic acid bacteria (LAB) and yeasts like Saccharomyces boulardii possess β-glucosidase activity that efficiently converts isoflavone (B191592) glycosides into their more bioactive aglycones. nih.gov For instance, Lactobacillus acidophilus and Lactobacillus plantarum have shown significant potential in this biotransformation. nih.gov While direct studies on this compound are specific, the principle of enzymatic hydrolysis by microbial enzymes is well-established for analogous compounds. This bioconversion is significant because the laxative effect of frangulins is attributed to the activity of the free emodin aglycone in the colon, which is only released after microbial enzymes have cleaved off the sugar molecules. biosynth.com

Table 3: Examples of Bacterial Bioconversion of Glycosides

Bacterial SpeciesEnzymeSubstrate ClassProductsReference
Lactobacillus acidophilus B4496β-glucosidaseIsoflavone Glycosides (e.g., Daidzin, Genistin)Aglycones (Daidzein, Genistein) nih.gov
Lactobacillus plantarum B4495β-glucosidaseIsoflavone GlycosidesAglycones nih.gov
Saccharomyces boulardii (Yeast)β-glucosidaseIsoflavone GlycosidesAglycones nih.gov
Gut Microbiota (General)β-glycosidasesAnthraquinone Glycosides (e.g., Glucofrangulin)Frangulin, Emodin biosynth.comdokumen.pub

Advanced Methodologies for Extraction, Isolation, and Purification of Glucofrangulin B

Modern Extraction Techniques for Anthraquinone (B42736) Glycosides

Ultrasonic Extraction (USE)

Ultrasonic Extraction, also known as sonication, utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix. mdpi.com This process facilitates the release of intracellular contents, thereby increasing the extraction efficiency of target compounds like Glucofrangulin B. mdpi.comjournal-archiveuromedica.eu The duration of sonication is a key parameter; while longer times can increase yield, excessive duration may lead to the degradation of the target polysaccharides. nih.gov

Research has focused on optimizing USE parameters specifically for the extraction of glucofrangulins from Frangula alnus bark. A study employing response surface methodology identified the optimal conditions for maximizing the yield of both Glucofrangulin A and B. nih.govresearchgate.net The findings from this optimization are detailed in the table below.

ParameterOptimal Condition
Solvent Composition68% Acetonitrile (B52724) (CH3CN) in water
Extraction Temperature35 °C
Extraction Duration25 minutes
Optimized conditions for the ultrasonic extraction of Glucofrangulins. nih.gov

This systematic optimization ensures a robust and efficient extraction process that is resilient to minor deviations in the established parameters. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced technique that employs microwave energy to heat the solvent and sample mixture. mdpi.com The process involves the selective and targeted heating of the sample through the dual mechanisms of ionic conduction and dipole rotation, which converts microwave energy into thermal energy. nih.gov This rapid, internal heating creates a pressure differential that causes cell wall rupture, enhancing the diffusion of target analytes from the sample matrix into the solvent. mdpi.com

Key advantages of MAE include significantly shorter extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govmdpi.com The efficiency of MAE is influenced by several factors, including the nature of the solvent, microwave power, irradiation time, and the solid-to-solvent ratio. researchgate.net Polar solvents like water and ethanol (B145695) are commonly used due to their ability to absorb microwave energy effectively. nih.gov However, excessive microwave power can lead to the thermal degradation of sensitive compounds. researchgate.net

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a rapid and automated technique that utilizes common solvents at elevated temperatures (typically 50-200°C) and pressures (typically 1500-2000 psi). researchgate.net These conditions maintain the solvent in a liquid state above its atmospheric boiling point, which enhances its extraction efficiency. thermofisher.com The high pressure facilitates the forcing of the solvent into the pores of the sample matrix, while the high temperature accelerates the diffusion rate of the analytes from the sample into the solvent. thermofisher.com

The ASE process is automated and significantly reduces extraction time and solvent usage compared to traditional methods. researchgate.netthermofisher.com Sample preparation for ASE typically involves grinding to a small particle size to maximize surface area. researchgate.net For some samples, mixing with an inert dispersing agent like diatomaceous earth can prevent particle aggregation and ensure efficient extraction. researchgate.net ASE has proven to be a more efficient extraction method for various herbal marker compounds when compared to traditional pharmacopoeia protocols. thermofisher.com

Soxhlet Extraction Methodologies

Soxhlet extraction is a well-established and exhaustive method for extracting compounds from solid materials. nih.gov The process involves continuously washing the sample with a fresh portion of distilled solvent. The sample is placed in a thimble within the main chamber of the Soxhlet apparatus. When the solvent is heated in a flask, its vapor travels to a condenser, where it cools and drips down onto the sample. The solvent fills the thimble and, once it reaches a certain level, is siphoned back into the flask, carrying the extracted compounds with it. This cycle repeats, ensuring a thorough extraction.

While highly effective, traditional Soxhlet extraction is often time-consuming, labor-intensive, and requires large volumes of solvent. nih.gov Modern advancements have been developed to address these limitations, including the application of higher temperatures and pressures or the integration of microwave or ultrasound technologies to expedite the process. nih.gov The efficiency of the extraction can be influenced by parameters such as the sample mass and the solvent flow rate. nih.gov

Chromatographic Strategies for Isolation and Purification of this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound from other components, such as its isomer Glucofrangulin A, other anthraquinones, and various plant metabolites.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture. rjptonline.org For the specific isolation of this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A robust and validated HPLC method has been developed for the quantitative determination of both Glucofrangulin A and this compound. nih.govresearchgate.net This method allows for the complete separation of these isomers, which is a critical challenge in their purification. researchgate.net The specific parameters of this HPLC method are detailed in the table below.

ParameterSpecification
Stationary Phase (Column) MN Nucleodur C18 (125 x 4 mm, 3 µm particles)
Mobile Phase A Water with 1.25 mL/L phosphoric acid (85%)
Mobile Phase B Acetonitrile/Methanol (20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detection Wavelength 435 nm
Optimized HPLC parameters for the separation of Glucofrangulins. nih.govresearchgate.net

By scaling up such analytical methods, preparative HPLC can be employed to isolate larger quantities of pure this compound for use as a reference standard or for further research. rjptonline.org The collected fractions are typically analyzed for purity using analytical HPLC with a diode-array detector (DAD). rjptonline.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis and purification of this compound. nih.gov The primary advantage of UHPLC lies in its use of columns packed with sub-2 µm particles, which, combined with higher operating pressures, leads to markedly improved resolution, faster analysis times, and increased sensitivity. phenomenex.com

A validated UHPLC method for the quantitative determination of glucofrangulins A and B has been developed, showcasing its superiority over HPLC. nih.govresearchgate.net This method allows for the separation of these closely related compounds in a significantly shorter timeframe. While an HPLC method required 25 minutes for the separation of analytes, the UHPLC method accomplished this in just 13 minutes. nih.govresearchgate.net This enhanced speed does not come at the cost of resolution; in fact, UHPLC provides sharper and narrower peaks, facilitating more accurate quantification. phenomenex.com

The enhanced resolution of UHPLC is particularly beneficial when dealing with complex extracts from sources like the bark of Frangula alnus, where numerous other compounds may be present. nih.govresearchgate.net The ability to achieve baseline separation of this compound from its isomers and other related anthraquinone glycosides is a key advantage of this technique. nih.gov

Below is a table summarizing the parameters of a validated UHPLC method for the analysis of this compound:

ParameterUHPLC Method Specifications
Column Waters Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm particles nih.govresearchgate.net
Mobile Phase A Water with 1.25 mL/L phosphoric acid (85%) nih.govresearchgate.net
Mobile Phase B Acetonitrile/Methanol (20:80, v/v) nih.govresearchgate.net
Flow Rate 0.4 mL/min nih.govresearchgate.net
Column Temperature 50 °C nih.govresearchgate.net
Detection Wavelength 435 nm nih.govresearchgate.net
Analysis Time 13 minutes nih.govresearchgate.net
Resolution ≥ 1.5 nih.gov

Polyamide Chromatography in this compound Isolation

Polyamide chromatography is a valuable technique for the separation of polyphenolic compounds, including anthraquinone glycosides like this compound. This method relies on the formation of hydrogen bonds between the hydroxyl groups of the phenolic compounds and the amide groups of the polyamide stationary phase. The strength of these interactions dictates the elution order, with compounds having more phenolic hydroxyl groups being more strongly retained.

While specific studies detailing the isolation of this compound using exclusively polyamide chromatography are not extensively documented in the provided search results, the general applicability of this technique to anthraquinone glycosides makes it a relevant and effective tool. It is often used as a preliminary purification step to separate these glycosides from other classes of compounds present in a crude plant extract. The separation of different anthraquinone glycosides from one another on a polyamide column is also feasible, often achieved by using a gradient elution with solvents such as aqueous ethanol or methanol.

Other Advanced Chromatographic Techniques (e.g., Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages for the isolation of natural products like this compound. researchgate.net Unlike solid-support-based chromatography, CCC avoids the irreversible adsorption of analytes to the stationary phase, leading to higher recovery rates. mdpi.com The technique utilizes a biphasic solvent system, where one liquid phase acts as the stationary phase and the other as the mobile phase. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC), a form of CCC, has been successfully employed for the separation of various anthraquinone glycosides. nih.govresearchgate.net This method is particularly adept at separating compounds with similar polarities, including isomers, which can be challenging with other chromatographic techniques. nih.gov The selection of an appropriate two-phase solvent system is critical for achieving successful separation in CCC and is based on the partition coefficients of the target compounds. researchgate.net

The benefits of using CCC for the purification of this compound include:

High Sample Loading Capacity: CCC can handle larger sample loads compared to preparative HPLC, making it suitable for large-scale isolation. researchgate.net

No Irreversible Adsorption: The absence of a solid stationary phase minimizes sample loss. mdpi.com

Solvent Efficiency: Solvent systems can be optimized and recycled, making the process more economical and environmentally friendly. researchgate.net

Versatility: A wide range of biphasic solvent systems can be employed to optimize the separation of specific compounds. researchgate.net

While specific HSCCC protocols for the isolation of this compound are not detailed in the search results, the successful application of this technique to other structurally similar anthraquinone glycosides strongly suggests its utility for the purification of this compound. nih.gov

Comprehensive Structural Elucidation and Characterization of Glucofrangulin B

Application of Spectroscopic Techniques for Structural Determination

Spectroscopy is the cornerstone for elucidating the molecular architecture of Glucofrangulin B. Each technique provides unique and complementary information, from the carbon-hydrogen framework to the identification of functional groups and chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a comprehensive map of the atomic connectivity and spatial relationships within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. For this compound, the ¹H NMR spectrum would display characteristic signals in the aromatic region for the protons on the emodin (B1671224) aglycone, a singlet for the methyl group, and a complex series of signals in the aliphatic region corresponding to the protons of the β-D-glucose and β-D-apiose sugar units. The anomeric protons of the sugars are particularly diagnostic, appearing as distinct doublets at lower field than other sugar protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The spectrum of this compound would show signals for the carbonyl carbons of the quinone system at very low field (downfield), multiple signals for the sp² carbons of the aromatic rings, and a dense region of signals for the sp³ carbons of the two sugar moieties.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the individual sugar rings and the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of all protonated carbons.

Quantitative NMR (qNMR): Beyond structural elucidation, NMR is used for quantification. Two-dimensional qNMR has been applied to determine the concentration of anthraquinones in plant extracts. d-nb.inforesearchgate.net In this context, the integration of the anomeric proton signal of the β-D-apiosyl moiety can be used to quantify the combined amount of this compound and its related compound, Frangulin B. d-nb.info The one-bond carbon-proton coupling constant (¹JCH) for the anomeric proton of the β-D-apiosyl moiety in the related Frangulin B has been determined to be 171.0 Hz, a value that provides insight into the sugar's conformation and identity. d-nb.info

Table 1: Expected NMR Signal Assignments for Key Moieties in this compound
MoietySignal TypeExpected Chemical Shift Range (ppm)Key Correlations/Information
Emodin AglyconeAromatic Protons (H-2, H-4, H-5, H-7)δ 6.5 - 8.0Shows connectivity via COSY; linked to carbons via HSQC.
Emodin AglyconeMethyl Protons (-CH₃)δ ~2.4Singlet; HMBC correlations to aromatic carbons C-5, C-6, C-7.
Emodin AglyconeQuinone Carbonyls (C-9, C-10)δ > 180Identified in ¹³C NMR; HMBC correlations from nearby aromatic protons.
β-D-GlucoseAnomeric Proton (H-1')δ ~5.0 - 5.5Doublet; HMBC correlation to C-1 of emodin confirms linkage.
β-D-ApioseAnomeric Proton (H-1'')δ ~5.0 - 5.5Doublet; HMBC correlation to C-8 of emodin confirms linkage. ¹JCH = ~171 Hz. d-nb.info
Sugar UnitsOther Sugar Protons/Carbonsδ 3.0 - 4.5 (¹H); δ 60 - 85 (¹³C)Complex overlapping signals resolved by 2D NMR techniques.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing large, thermally labile glycosides, as they allow the intact molecule to be ionized with minimal degradation.

When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of this compound from complex mixtures (like plant extracts) followed by its specific detection and structural analysis. nih.gov In negative ion mode ESI-MS, this compound (Molecular Formula: C₂₆H₂₈O₁₄, Monoisotopic Mass: 564.1479 Da) forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 563.14. frontiersin.orgnih.govchemspider.com

Tandem mass spectrometry (MS/MS) experiments involve selecting this parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint. For this compound, the primary fragmentation event is the cleavage of the glycosidic bonds. The MS/MS spectrum of the [M-H]⁻ ion at m/z 563.14 shows a significant fragment ion at m/z 431.10. frontiersin.org This corresponds to a neutral loss of 132.04 Da, which is consistent with the loss of the terminal apiose sugar moiety (C₅H₈O₄). This analysis confirms the presence of an apiose unit and suggests it is in a terminal position. Further fragmentation would involve the loss of the glucose unit.

Table 2: ESI-MS/MS Fragmentation Data for this compound in Negative Ion Mode
Precursor Ion (m/z)Proposed StructureProduct Ion (m/z)Neutral Loss (Da)Proposed Structure of Loss/Fragment
563.14[Emodin-Glucosyl-Apiosyl - H]⁻431.10132.04Apiose (C₅H₈O₄) / Fragment is [Emodin-Glucosyl - H]⁻

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by its anthraquinone (B42736) core. The spectrum exhibits characteristic absorption maxima at approximately 212, 264, and 360 nm. drugfuture.com This pattern is typical for a hydroxylated and substituted anthraquinone structure like emodin. shimadzu.com The bands in the higher wavelength region (e.g., 360 nm) are attributed to n→π* transitions involving the carbonyl groups, while the more intense bands at shorter wavelengths are due to π→π* transitions within the conjugated aromatic system. shimadzu.com

Table 3: UV-Vis Absorption Maxima for Glucofrangulin
λmax (nm)Associated Electronic Transition Type
212π→π
264π→π
360n→π*
Table 4: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretching (H-bonded)3500 - 3200 (Broad)
Aromatic C-HC-H Stretching3100 - 3000
Aliphatic C-HC-H Stretching3000 - 2850
Quinone Carbonyl (C=O)C=O Stretching~1675 - 1630
Aromatic RingC=C Stretching~1600 and ~1450
Glycosidic Linkage/AlcoholsC-O Stretching1200 - 1000

Chiral Analysis and Stereochemical Assignments of Sugar Moieties and Aglycone

The full structural elucidation of this compound requires the determination of its absolute stereochemistry. The aglycone, emodin, is achiral, but the two sugar moieties contain multiple stereocenters. The accepted IUPAC name for this compound, 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione, precisely defines this stereochemistry. nih.govchemspider.com

This assignment is derived from several analytical steps:

Sugar Identity: The individual sugars are first identified. This is typically achieved by acid hydrolysis of the glycoside to cleave the sugar units from the aglycone. The released monosaccharides are then isolated and analyzed by comparison with authentic standards, often using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process confirms the presence of D-glucose and D-apiose.

Anomeric Configuration (α/β): The configuration of the anomeric carbon (C-1 of the sugar) is crucial. This is determined primarily using ¹H NMR spectroscopy. The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic. For hexopyranoses like glucose, a large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer. A smaller coupling constant (2-4 Hz) indicates an α-anomer. For this compound, both the glucose and apiose moieties are in the β-configuration at their anomeric centers.

Ring Form (Pyranose/Furanose): The five-membered (furanose) or six-membered (pyranose) form of the sugar rings is determined by a complete analysis of the coupling constants and 2D NMR data (COSY, HMBC) for the entire sugar spin system. For this compound, glucose is in its pyranose form (glucopyranosyl), while apiose is in its furanose form (apiofuranosyl). nih.gov

Comparative Structural Analysis with Related Anthraquinone Glycosides (e.g., Glucofrangulin A, Frangulins A and B)

This compound is part of a family of structurally related anthraquinone glycosides found in plants of the Rhamnus and Frangula genera. A comparative analysis highlights the subtle but significant structural variations among these compounds. drugfuture.com

The core aglycone for all these compounds is emodin . The variation arises from the type, number, and linkage position of the sugar moieties attached to this core.

This compound: As established, this is a diglycoside of emodin, with a β-D-glucopyranose at position C-1 and a β-D-apiofuranose at position C-8.

Glucofrangulin A: This compound is an isomer of this compound. It shares the same emodin aglycone and the β-D-glucopyranose at C-1. However, the sugar at C-8 is 6-deoxy-α-L-mannopyranose (commonly known as L-rhamnose). drugfuture.com

Frangulin B: This is a monoglycoside. It consists of the emodin aglycone with a single β-D-apiofuranose sugar attached, but it lacks the glucose unit found in the glucofrangulins.

Frangulin A: This is the corresponding monoglycoside to Glucofrangulin A. It consists of the emodin aglycone with a single L-rhamnose sugar attached.

The presence or absence of the glucose at C-1 and the identity of the sugar at C-8 are the key distinguishing features, which can be readily differentiated by mass spectrometry (due to different molecular weights) and NMR spectroscopy (due to unique signals for each sugar type). d-nb.info

Table 5: Structural Comparison of this compound and Related Glycosides
Compound NameAglyconeSugar at C-1Sugar at C-8Molecular FormulaMolecular Weight (Da)
This compound Emodinβ-D-Glucoseβ-D-ApioseC₂₆H₂₈O₁₄564.49
Glucofrangulin AEmodinβ-D-Glucoseα-L-RhamnoseC₂₇H₃₀O₁₄578.52
Frangulin BEmodinNoneβ-D-ApioseC₂₀H₁₈O₉402.35
Frangulin AEmodinNoneα-L-RhamnoseC₂₁H₂₀O₉416.38

Biological Activities and Mechanistic Investigations of Glucofrangulin B in Pre Clinical Models

In Vitro Bioactivity Profiling and Molecular Targets

In vitro studies have been instrumental in characterizing the bioactivity of Glucofrangulin B, providing insights into its potential molecular targets and mechanisms of action at a cellular level.

Antioxidant Activity Evaluation (e.g., DPPH/ABTS Radical Scavenging Assays)

While specific data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities of isolated this compound are not extensively detailed in the provided search results, related compounds and extracts containing it have demonstrated antioxidant properties. nih.govunizg.hr Anthranoid compounds, the class to which this compound belongs, are recognized for their antioxidant capabilities. nih.gov The evaluation of antioxidant activity is a common step in the characterization of such natural products. globalresearchonline.netscirp.orgku.ac.th The general methodology for these assays involves measuring the ability of the compound to donate an electron or hydrogen atom to the stable radicals, DPPH and ABTS, thereby neutralizing them. The change in color, which is measured spectrophotometrically, indicates the scavenging potential. globalresearchonline.net

Antimicrobial Properties Against Pathogenic and Probiotic Strains (e.g., Antibacterial, Antifungal, Antiviral Research)

Research into the antimicrobial effects of this compound and related compounds has yielded varied results. Anthranoid compounds, as a group, have been reported to possess antibacterial, fungicidal, and antiviral properties. nih.gov

Extracts from Frangula alnus, which contain Glucofrangulin A and B, have been shown to be safe for probiotic bacteria of the Lactobacillus genus. nih.govresearchgate.net In fact, these extracts were found to enhance the viability and metabolic activity of certain probiotic strains. nih.gov Conversely, some pathogenic strains, such as Pseudomonas fluorescens, have shown sensitivity to these extracts. nih.gov An alcoholic extract of Frangula bark demonstrated the ability to completely prevent the germination of spores from Aspergillus fumigatus, Penicillium digitatum, and Fusarium oxysporum. pharmacompass.com Furthermore, hot glycerine extracts of plants containing anthraquinones, including Rhamnus frangula, have been shown to inactivate herpes simplex virus type 1. pharmacompass.com

Studies on compounds isolated from Rhamnus cathartica revealed that while some anthraquinone (B42736) derivatives exhibited broad-spectrum antibacterial and anti-yeast activity, Glucofrangulin A only showed activity against Gram-negative bacteria. researchgate.net

Enzyme Inhibition Studies (e.g., α-Amylase/α-Glucosidase Inhibition)

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. wikipedia.orgd-nb.infoisciii.es These enzymes break down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov The inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. isciii.esnih.gov While direct studies on the α-amylase and α-glucosidase inhibitory activity of pure this compound are not specified in the search results, the potential for such activity is recognized for polyphenolic compounds like anthraquinones. mdpi.com The evaluation of this potential is a common area of research for natural products. d-nb.infoisciii.es

Cytotoxicity Screening in Various Cell Lines (e.g., MTT Assay)

This compound has been reported to possess cytotoxic activities against certain cancer cell lines. ontosight.ai The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. While specific IC₅₀ values for this compound against various cell lines are not provided in the search results, the mention of its cytotoxic properties suggests that such studies have been conducted. ontosight.aidergipark.org.tr

Molecular Mechanism of Action at the Cellular Level (e.g., Inhibition of Nucleic Acid Synthesis, Enzyme Inactivation, Membrane Permeability Modulation)

The molecular mechanisms underlying the bioactivities of this compound and related anthraquinones are multifaceted. One proposed mechanism for the antibacterial action of anthraquinones is the inhibition of nucleic acid synthesis. orientjchem.org Quinones are also known to complex with nucleophilic amino acids in proteins, which can lead to the inactivation of enzymes and a loss of their function. orientjchem.org

Studies on extracts from Frangula alnus containing Glucofrangulin A and B have investigated their effects on bacterial cell membrane permeability. nih.gov The results indicated that these extracts could modulate membrane permeability. In the presence of the extracts, an increased incorporation of crystal violet into the bacterial cells was observed, suggesting an alteration of the cell membrane. nih.gov Interestingly, for probiotic Lactobacillus strains, contact with the extracts appeared to reduce the total permeability of the bacterial membranes, which could be a protective mechanism. nih.govresearchgate.net

In Vivo Studies in Animal Models Focusing on Biological Mechanisms (excluding clinical outcomes)

In vivo studies in animal models provide a more complex biological system to understand the mechanisms of action of compounds like this compound. The primary in vivo effect of this compound described in the provided information is its laxative action. biosynth.comviolapharm.com This effect is not direct but is a result of its metabolism by the gut microbiota. pharmacompass.com

In the gut, bacterial β-glycosidases hydrolyze this compound, releasing its aglycone moiety, emodin (B1671224). pharmacompass.combiosynth.com It is this active aglycone that exerts the biological effect. biosynth.com Emodin stimulates peristalsis, the wave-like muscle contractions that move contents through the digestive tract, and increases the secretion of water into the colon. biosynth.comviolapharm.comcaringsunshine.com This leads to an increased water content in the stool, making it softer and easier to pass. biosynth.comviolapharm.com This mechanism highlights the crucial role of the gut microbiome in mediating the biological effects of this compound.

Computational Approaches for Target Identification and Mechanistic Prediction

Computational methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of natural compounds and elucidate their mechanisms of action. fabad.org.tr For compounds like this compound, which belong to the anthranoid class of molecules, these in silico techniques play a crucial role in exploring potential therapeutic applications beyond their traditionally known effects. fabad.org.trresearchgate.net By simulating the interactions between a ligand, such as this compound, and various protein targets, researchers can identify potential molecular targets and predict binding affinities. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for further experimental validation. fabad.org.tr Techniques such as molecular docking and virtual screening are instrumental in scanning large databases of proteins to uncover previously undiscovered biological activities for well-known natural products. researchgate.netresearchgate.net

Molecular Docking Studies with Relevant Protein Targets (e.g., Casein Kinase II, Myosin Light Chain Kinase, Angiotensin Converting Enzyme)

Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction. nih.gov Studies have utilized this approach to investigate the interaction of this compound and other anthranoids with several key human proteins. fabad.org.trresearchgate.net

In one such study, 18 different anthranoids were docked against three specific protein targets: Casein Kinase II subunit α (CK II α), Myosin Light Chain Kinase 4 (MYLK 4), and Angiotensin-Converting Enzyme (ACE), using software such as AutoDock Vina and SYBYL-X. fabad.org.trresearchgate.net

Myosin Light Chain Kinase (MYLK 4): The results identified this compound as having the most favorable interaction with MYLK 4, a protein implicated in lung and breast cancer. fabad.org.trresearchgate.net It achieved the highest total score (T. score) of 8.85 among the tested compounds. fabad.org.tr The key amino acid residues in the active site of MYLK 4 that were observed to have significant interactions with this compound include Val 183, Glu 181, Leu 112, Gly 114, and Lys 135. fabad.org.tr

Angiotensin-Converting Enzyme (ACE): The interaction with ACE, a key enzyme in blood pressure regulation, yielded more complex results. frontiersin.org One study reported that this compound demonstrated the lowest binding energy when interacting with ACE compared to other anthranoids like emodin and rhein (B1680588). thieme-connect.comresearchgate.netthieme-connect.com However, a different and more detailed docking analysis showed that while glycoside derivatives of anthranoids generally exhibited lower binding energies, specifically Frangulin A and Glucofrangulin A showed the most significant interactions with ACE. fabad.org.trresearchgate.net

Casein Kinase II (CK II): For the protein kinase CK II, which is involved in various cellular processes including cell cycle progression and apoptosis, Glucofrangulin A, a compound structurally related to this compound, was found to have the best interaction. fabad.org.trresearchgate.netotavachemicals.com

The binding energies and docking scores from these computational studies provide a quantitative estimate of the interaction strength. A more negative binding energy value typically indicates a tighter ligand-target binding. nih.gov

Table 1: Molecular Docking Results of Anthranoids with Target Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)Total Score (T. score)Key Interacting ResiduesReference
This compoundMYLK 4-10.58.85Val 183, Glu 181, Leu 112, Gly 114, Lys 135 fabad.org.trresearchgate.net
Glucofrangulin ACK II α-9.78.84Leu 45, Asn 161, Tyr 50 fabad.org.trresearchgate.net
Frangulin AACE-9.17.76Lys 454, Asp 453 fabad.org.trresearchgate.net
Glucofrangulin AACE-9.17.59Asp 377, Glu 162, Ala 354 researchgate.net
This compoundACELowest among testedNot specifiedNot specified thieme-connect.comthieme-connect.com

In Silico Screening for Novel Bioactivities and Binding Affinities

In silico screening serves as a powerful tool to explore novel biological activities for known compounds by computationally testing them against a wide array of biological targets. researchgate.net This approach is particularly valuable for natural products like anthranoids, which have a long history of use in traditional medicine for specific ailments but may possess other undiscovered therapeutic properties. fabad.org.tr

Computational screening studies have been instrumental in proposing new potential applications for anthranoids. fabad.org.trresearchgate.net For example, beyond the interactions with enzymes like ACE and protein kinases, the phytoestrogenic potential of several anthranoids, including this compound, has been investigated through molecular docking. fabad.org.tr In a study that simulated the binding of anthranoids to estrogen receptors alpha (ERα) and beta (ERβ), this compound was found to have a binding affinity for ERα that was comparable to that of known phytoestrogens like daidzein (B1669772) and genistein. fabad.org.tr This in silico finding suggests a potential, previously unrecognized, role for this compound in modulating estrogenic pathways, warranting further investigation through in vitro and in vivo experiments. fabad.org.tr

The ability to computationally screen vast libraries of compounds against numerous protein targets facilitates the identification of novel bioactivities and helps in understanding the polypharmacology of natural products—their ability to interact with multiple targets, which can be beneficial for treating complex diseases. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Chemical Derivatization of Glucofrangulin B

Synthesis of Novel Glucofrangulin B Derivatives and Analogues

The synthesis of novel derivatives from a natural product scaffold like this compound is a cornerstone of medicinal chemistry. While direct synthetic modification of this compound is complex, the synthesis of derivatives from its aglycone, emodin (B1671224), provides a viable pathway to new analogues. Various strategies have been developed to create emodin derivatives, which can then be glycosylated to produce analogues of this compound.

Recent advances have focused on modifying emodin's core structure. For instance, emodin can be chemically converted into derivatives such as emodic acid, amides, emodin alcohols, and emodin aldehydes using specific reagents. fspublishers.org Another innovative approach involves designing and synthesizing new series of emodin derivatives by attaching amino acids through linkers of varying lengths and compositions. mdpi.com In one study, this strategy led to a derivative with an 8.8-fold increase in anti-proliferative activity against HepG2 cancer cells compared to the parent emodin. mdpi.com

Furthermore, synthetic methods have been developed for other closely related anthraquinones. A patented process describes the synthesis of Aloe-Emodin (B1665711) Glycoside (AEG) derivatives, which are based on an aloe-emodin backbone attached to an amino sugar. google.com These synthetic anthracyclines have shown potent activity against cancer cell lines that are resistant to conventional chemotherapy drugs. google.com Such synthetic routes, involving the modification of the aglycone followed by the introduction of sugar moieties, represent a plausible and effective strategy for generating novel this compound derivatives for pharmacological screening.

Table 1: Examples of Synthetic Strategies for Emodin Derivatives

Starting Compound Synthetic Modification Resulting Derivative Class Potential Application Reference
Emodin Conversion of functional groups Emodic acid, amides, aldehydes Varied pharmacological screening fspublishers.org
Emodin Attachment of amino acid linkers Amino acid-conjugated emodin Enhanced anti-proliferative activity mdpi.com

Influence of Glycosidic Linkages and Sugar Moieties on Biological Activities

In the case of anthraquinone (B42736) glycosides, the sugar moieties are critical for their pharmacokinetic properties and potency. daffodilvarsity.edu.bd It has been demonstrated that glycosylation of emodin can reduce its toxicity while preserving or enhancing its therapeutic effects. nih.gov For instance, the glycoside emodin-8-O-β-D-glucoside showed neuroprotective effects and was able to prevent damage in endothelial cells induced by high glucose. nih.govunimi.it The primary glycosides, like glucofrangulins, are often more active than their corresponding aglycones, indicating that the sugars are not merely passive carriers but are essential for activity. uomustansiriyah.edu.iq

The specific type of sugar and the nature of the glycosidic bond are also determining factors. This compound is a diglycoside, containing both a glucose and an apiose sugar unit attached to the emodin aglycone. pharmacompass.com The hydrolysis of this diglycoside in the gut to the monoglycoside (Frangulin) and subsequently to the free emodin aglycone is a crucial step for its laxative action. uomustansiriyah.edu.iqslideshare.net The structure of the sugar itself matters; for example, replacing a glucose unit with a rhamnose (as seen in Frangulin A) can alter the compound's biological profile. nih.gov Furthermore, the type of linkage (e.g., O-glycosides vs. C-glycosides) affects the stability of the molecule; C-glycosides are generally more resistant to hydrolysis than O-glycosides. uomustansiriyah.edu.iq

Table 2: Influence of Glycosylation on Anthraquinone Activity

Feature Influence on Biological Activity Example Reference
Presence of Sugar Increases solubility and bioavailability; often enhances potency compared to the aglycone. Reduces toxicity of the aglycone. Emodin-8-O-glucoside is less toxic than emodin. daffodilvarsity.edu.bdnih.gov
Number of Sugars Affects the rate of hydrolysis and activation. Diglycosides are hydrolyzed to active monoglycosides and aglycones. Glucofrangulin (diglycoside) is a precursor to Frangulin (monoglycoside) and emodin. pharmacompass.comslideshare.net
Type of Sugar Different sugars (e.g., glucose, rhamnose, apiose) can lead to variations in biological activity and pharmacokinetics. Frangulin A contains rhamnose; this compound contains apiose and glucose. pharmacompass.comnih.gov

| Glycosidic Linkage | O-glycosidic bonds are susceptible to enzymatic/acidic hydrolysis, releasing the active aglycone. C-glycosidic bonds are more stable. | Most anthraquinone glycosides are O-glycosides, allowing for activation in the colon. | uomustansiriyah.edu.iqiaimjournal.com |

Impact of Aglycone Substituents on the Biological Efficacy of this compound

The aglycone portion of this compound, an emodin derivative, is the fundamental pharmacophore responsible for its biological action. Modifications to the substituents on this anthraquinone core can profoundly impact its efficacy. nih.gov SAR studies on numerous anthraquinone derivatives have revealed that the type, number, and position of functional groups are critical determinants of activity. mdpi.comnih.gov

The core structure for many active anthraquinones includes hydroxyl groups at the C-1 and C-8 positions. nih.govnih.gov The substituent at the C-3 position is particularly influential. For example, comparing emodin (which has a methyl group, -CH3, at C-3) with aloe-emodin (with a hydroxymethyl group, -CH2OH) and rhein (B1680588) (with a carboxylic acid group, -COOH) shows significant differences in their biological activities. uomustansiriyah.edu.iqmdpi.com Derivatives with a -CH2OH group are often more active than those with a -CH3 group, which in turn are more active than those with a -COOH group at the C-3 position. uomustansiriyah.edu.iq

A SAR study on emodin analogues synthesized to test antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) concluded that the hydroxyl groups and the methyl group on the emodin skeleton were crucial for its anti-MRSA activity. researchgate.net Another study investigating the inhibition of protein tyrosine phosphatases 1B (PTP1B) found that the presence of a methyl group at C-3 in emodin was favorable compared to the hydroxymethyl group in aloe-emodin. mdpi.com These findings highlight that even small changes to the aglycone's substituents can fine-tune the molecule's interaction with biological targets, leading to significant shifts in its pharmacological profile. Therefore, the strategic modification of the emodin core of this compound is a promising avenue for developing analogues with tailored biological efficacy.

Table 3: Impact of Aglycone Substituents on Anthraquinone Activity

Substituent Position Type of Substituent Impact on Biological Efficacy Reference
C-1, C-8 Hydroxyl (-OH) Considered essential for the characteristic activity of many anthraquinones. nih.govnih.gov
C-3 Methyl (-CH3) vs. Hydroxymethyl (-CH2OH) vs. Carboxyl (-COOH) Significantly alters activity. The order of activity can be -CH2OH > -CH3 > -COOH for certain effects. uomustansiriyah.edu.iqmdpi.com
C-6 Methyl (-CH3) The methyl group in emodin (at C-6) is crucial for certain activities, such as anti-MRSA effects. researchgate.net

| General | Hydroxyl groups | The number and position of -OH groups influence the compound's potency and range of activities. | mdpi.comnih.gov |

Quantitative and Qualitative Analytical Method Development for Glucofrangulin B in Research Matrices

Development and Validation of Analytical Methods for Glucofrangulin B Quantification

The development of reliable analytical methods for this compound is centered around chromatographic and spectroscopic techniques that can effectively separate it from a complex matrix containing structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the quantitative analysis of this compound. researchgate.netnih.gov These methods offer robust and validated approaches for the determination of this compound, often alongside its related compounds like Glucofrangulin A, Frangulin A, and Frangulin B. researchgate.netnih.gov

A validated HPLC method can achieve the separation of these analytes within 25 minutes. researchgate.netnih.gov For enhanced throughput, an optimized UHPLC method can significantly reduce the analysis time to just 13 minutes. researchgate.netnih.gov A common setup involves a reversed-phase C18 column. researchgate.net For instance, one HPLC method utilized an MN Nucleodur C18 column (125 × 4 mm, 3 μm particles), while a UHPLC method employed a Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm particles). researchgate.netnih.gov

The mobile phase typically consists of a gradient of an aqueous solution (often acidified with phosphoric acid) and an organic phase, such as a mixture of acetonitrile (B52724) and methanol. researchgate.netnih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 435 nm, which is characteristic for these anthraquinone (B42736) glycosides. researchgate.netnih.gov The column temperature is often maintained at 50 °C to ensure reproducible separation. researchgate.netnih.gov

Table 1: Comparison of HPLC and UHPLC Method Parameters for this compound Analysis

Parameter HPLC Method UHPLC Method
Analysis Time 25 minutes 13 minutes
Column MN Nucleodur C18 (125 × 4 mm, 3 μm) Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase A Water with 1.25 mL/L phosphoric acid (85%) Water with 1.25 mL/L phosphoric acid (85%)
Mobile Phase B Acetonitrile/Methanol (20:80) Acetonitrile/Methanol (20:80)
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temperature 50 °C 50 °C

| Detection Wavelength | 435 nm | 435 nm |

This table presents typical parameters for HPLC and UHPLC methods developed for the quantification of this compound. researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the analysis of this compound, offering enhanced sensitivity and specificity compared to UV detection. wikipedia.orgnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org LC-MS is especially valuable for analyzing complex biological and environmental samples. wikipedia.org

The interface between the LC and MS components is critical, as it transfers the separated compounds from the liquid phase to the gas phase for ionization and subsequent mass analysis. thermofisher.com For compounds like this compound, LC-MS/MS can provide structural information through fragmentation patterns, which aids in the definitive identification of the analyte, even in the presence of co-eluting substances. nih.gov This high degree of selectivity minimizes the need for complete chromatographic separation. wikipedia.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive analytical technique for the direct quantification of compounds, including this compound. resolvemass.camestrelab.com Unlike chromatographic methods, qNMR does not always require a reference standard of the analyte itself for absolute quantification. resolvemass.ca The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca

A two-dimensional qNMR approach, such as qHSQC (quantitative Heteronuclear Single Quantum Coherence), has been successfully applied to quantify anthraquinones in plant extracts. d-nb.info This method can simultaneously provide quantitative data for multiple compounds with different polarities, such as aglycones and their glycosides, and also offers qualitative information from characteristic chemical shifts. d-nb.info For instance, the anomeric proton signal of the β-D-apiosyl moiety can be used to determine the combined amount of this compound and Frangulin B. d-nb.info

Method Validation Parameters: Robustness, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. ijnrd.org Key validation parameters include robustness, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). ijnrd.orggtfch.org

Robustness : This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC/UHPLC methods for this compound, a fractional factorial design has been used to evaluate robustness, ensuring that the resolution of the analytes remains adequate (e.g., never less than 1.5) when factors are varied. researchgate.netnih.gov

Precision : Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.infogtfch.org For a qNMR method, intra-day and inter-day precision were assessed by analyzing multiple samples on the same day and on different days, respectively. d-nb.info

Accuracy : Accuracy is typically determined by comparing the results of the new method with those of a reference or validated method. d-nb.info For a qNMR method for this compound, accuracy was assessed by comparing the obtained values with a validated UHPLC method and the photometric method of the European Pharmacopoeia. d-nb.info Recovery rates for this compound and Frangulin B were found to be around 107.6%, which is considered an acceptable range. d-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These are often determined by serial dilution of standard solutions. d-nb.info For a qNMR method, the LOQ for the β-D-apiosyl moiety, relevant to this compound, was determined to be 2.60 mmol/L. d-nb.info

Table 2: Validation Parameters for a qNMR Method for Anthraquinone Glycosides

Validation Parameter Description Finding
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Good linearity was observed for the calibration curves. d-nb.info
Precision (Repeatability, Intra-day, Inter-day) The closeness of agreement between a series of measurements. The method demonstrated good repeatability and precision. d-nb.info
Accuracy The closeness of the test results obtained by the method to the true value. Recovery rate for this compound and Frangulin B was 107.6% compared to a validated UHPLC method. d-nb.info

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 2.60 mmol/L for the β-D-apiosyl moiety. d-nb.info |

This table summarizes the validation parameters for a two-dimensional qNMR method for the analysis of anthraquinone glycosides, including those related to this compound. d-nb.info

Spectrophotometric and Other Hyphenated Techniques for Qualitative and Quantitative Analysis

Spectrophotometric methods offer a simpler and more accessible approach for the quantitative determination of total glucofrangulins. The European Pharmacopoeia describes a spectrophotometric assay where the quantity of glucofrangulins is determined by measuring the absorbance at 515 nm after a reaction with magnesium acetate. icm.edu.plresearchgate.net While this method is useful for determining the total amount of glycosides, it is not specific for individual compounds like this compound. d-nb.info

UV-Vis spectroscopy can also be used for qualitative analysis, with the maximum absorption wavelength (λmax) providing some information. mdpi.com However, due to the complexity of plant extracts, the spectra of individual compounds often overlap. mdpi.com

Hyphenated techniques, which combine a separation technique with a detection technique, are particularly powerful. As discussed, LC-MS is a prime example. wikipedia.org Another is the combination of HPLC with a photodiode array (PDA) detector, which allows for the acquisition of UV spectra across a range of wavelengths for each separated peak, aiding in peak identification and purity assessment. fabad.org.tr

Comparative Analysis of Different Quantification Methods for this compound

Different analytical methods for the quantification of this compound present a trade-off between specificity, sensitivity, speed, and cost.

Spectrophotometric methods , such as the one in the European Pharmacopoeia, are relatively simple and inexpensive but lack specificity, quantifying the total amount of anthraquinone glycosides rather than individual compounds. d-nb.info This can lead to significant deviations when compared to more specific methods; for instance, the total glycoside content determined by the pharmacopoeial method was 14% higher than that obtained by a qNMR method. d-nb.info

HPLC/UHPLC with UV detection offers a good balance of specificity, precision, and cost for the routine quantification of this compound. researchgate.netresearchgate.net However, the lack of commercially available reference standards for glucofrangulins can be a challenge, sometimes necessitating quantification using the calibration curves of the corresponding frangulins, which can introduce a bias of around 8% due to different absorption coefficients. d-nb.info

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for the analysis of trace amounts of this compound in complex matrices and for definitive identification. wikipedia.org However, the instrumentation is more expensive and complex to operate.

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard for every analyte. d-nb.infonih.gov It offers high accuracy and can provide both qualitative and quantitative information simultaneously. d-nb.info A two-dimensional qNMR method has shown clear advantages in specificity and the meaningfulness of the results compared to the photometric assay of the European Pharmacopoeia. d-nb.info

Table 3: Comparison of Analytical Methods for this compound Quantification

Method Specificity Sensitivity Throughput Cost Key Advantage Key Limitation
Spectrophotometry Low Moderate High Low Simplicity, low cost. icm.edu.pl Lacks specificity for individual compounds. d-nb.info
HPLC/UHPLC-UV High High High (especially UHPLC) Moderate Robust and reliable for routine analysis. researchgate.netnih.gov Requires reference standards, potential for bias without them. d-nb.info
LC-MS/MS Very High Very High Moderate High Unmatched sensitivity and specificity for complex matrices. wikipedia.org High cost and complexity of instrumentation.

| qNMR | High | Moderate | Low | High | Direct quantification without specific reference standards, provides structural information. resolvemass.cad-nb.info | Lower sensitivity compared to MS, higher instrument cost. nih.gov |

This table provides a comparative overview of the different analytical methods used for the quantification of this compound.

Interdisciplinary Research Perspectives and Future Avenues for Glucofrangulin B Research

Exploration of Glucofrangulin B as a Scaffold for Novel Drug Discovery

The inherent chemical architecture of this compound, centered on an emodin (B1671224) anthraquinone (B42736) core, presents a valuable "privileged scaffold" for new drug design and discovery. nih.govresearchgate.net This concept in medicinal chemistry posits that certain molecular structures have a predisposition for binding to multiple biological targets, making them excellent starting points for developing novel therapeutics. The anthraquinone scaffold itself is a well-recognized pharmacophore with a history of use in developing anticancer agents that target enzymes like topoisomerase and kinases, or interact with DNA. nih.gov

Computational studies, such as molecular docking, have been employed to investigate the interaction of this compound and other anthranoids with various human proteins. These in-silico methods help to predict the binding affinity and potential biological activity of these compounds, guiding further experimental research. researchgate.net For instance, docking studies have explored the phytoestrogenic potential of this compound by simulating its interaction with estrogen receptors (ERα and ERβ), suggesting it may have a binding affinity comparable to reference isoflavones. researchgate.netresearchgate.net Such findings indicate a potential role for anthraquinone derivatives in addressing hormone-related disorders. researchgate.net

Furthermore, research into related anthranoid glycosides provides a blueprint for the potential modification of this compound. For example, synthetic modifications of aloe-emodin (B1665711), another anthraquinone, by attaching aminosugar moieties have led to new glycosides with significantly improved cytotoxicity against cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin. nih.gov This strategy of glycodiversification, altering the sugar components of the natural product, could be applied to the this compound scaffold to create analogues with enhanced or novel pharmacological properties. nih.govnih.gov These molecules could offer a broad therapeutic window and may become novel therapeutic agents in the future. ga-online.org

Application of this compound in Chemical Biology as Mechanistic Probes

While direct applications of this compound as a mechanistic probe in chemical biology are not yet extensively documented, its structure suggests significant potential. Chemical probes are small molecules used to study and manipulate biological systems and processes. The glycosylation pattern of this compound, featuring both a rhamnose and an apiose sugar attached to the emodin core, offers a unique tool for investigating the role of specific glycosylations in biological interactions. wordpress.comucg.ac.me

The sugar moieties on a natural product can drastically affect its solubility, stability, and ability to interact with cellular targets. mdpi.com A key area of future research would be the synthesis of a library of this compound analogues with varied glycosylation patterns. These probes could be used to:

Investigate Glycosyltransferase Activity: Explore the substrate specificity of enzymes involved in the biosynthesis of complex natural products.

Study Drug Transport: Elucidate how different sugar combinations affect the uptake and efflux of molecules from cells, particularly in the context of multidrug resistance in cancer. nih.gov

Probe Protein-Ligand Interactions: Understand how specific sugar residues contribute to the binding affinity and selectivity of a molecule for its protein target.

The development of such probes would be invaluable for dissecting the complex biological pathways in which anthranoids are involved and for understanding the structure-activity relationships that govern their effects. researchgate.net

Biotechnological Approaches for Enhanced Production of this compound

The reliance on harvesting from natural plant sources presents limitations for the large-scale production of this compound. Biotechnological methods, including plant cell culture and metabolic engineering, offer promising alternatives for a sustainable and controlled supply.

Plant Cell Culture

Research into plant tissue cultures of Rhamnus frangula and the related Rhamnus purshiana has demonstrated the feasibility of producing anthraquinones in vitro. thieme-connect.comnih.gov Studies have shown that callus cultures, particularly those initiated from the cambial zone, can synthesize a range of anthranoid glycosides. thieme-connect.comnih.gov While the profile of compounds produced in culture can differ from the parent plant—for instance, callus cultures may produce different ratios of anthrones and dianthrones—they confirm that the biosynthetic machinery for these molecules is active in undifferentiated cells. thieme-connect.comtandfonline.com The total yield of glycosidically-bound aglycones in these cultures was found to be approximately one-third of that in the bark of the intact plant. thieme-connect.comnih.gov Further optimization of culture conditions, such as media composition and the use of elicitors, could enhance the production of specific compounds like this compound. mdpi.combg.ac.rs

Plant Culture Study Summary Key Findings Reference
Rhamnus frangula Callus CultureProduced glycosides of chrysophanoldianthrone and chrysophanolphys-ciondianthrone. Detected aloe-emodin, not typically found in the intact bark. thieme-connect.comnih.gov
Frangula alnus Embryogenic CallusContained significantly more free anthraquinone aglycones compared to zygotic embryos. tandfonline.com
Frangula alnus Shoot CultureHighest metabolite production was achieved on WPM medium with specific plant growth regulators. bg.ac.rs

Metabolic Engineering

Metabolic engineering, particularly in microbial hosts like Escherichia coli, represents a powerful strategy for producing complex natural products. Research has demonstrated the successful biosynthesis of rhamnosylated anthraquinones in an engineered E. coli strain. nih.govresearchgate.net This was achieved by:

Overexpressing genes for the biosynthesis of TDP-L-rhamnose, the activated sugar donor required for rhamnosylation. nih.govresearchgate.net

Introducing a promiscuous glycosyltransferase enzyme capable of attaching the rhamnose sugar to an anthraquinone aglycone, such as emodin. nih.govresearchgate.net

Supplementing the culture with the emodin aglycone, which is then converted to its rhamnoside by the engineered bacterium. researchgate.net

This approach, known as glycorandomization or glycodiversification, not only allows for the production of known compounds but also for the creation of novel glycosides with potentially new activities. nih.gov By further engineering the host to produce the emodin aglycone de novo and introducing the necessary glycosyltransferases for adding both apiose and glucose, it is conceivable that a complete biosynthetic pathway for this compound could be reconstructed in a microbial host, enabling scalable and efficient production. researchgate.net

Integration of Omics Technologies in this compound Research

Omics technologies, such as metabolomics and proteomics, are transforming natural product research by providing a holistic view of the complex biochemical systems within an organism.

Metabolomics

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, has been used to investigate the distribution of compounds like this compound in plants. For example, a comparative metabolomics analysis of the stigmas and petals of saffron (Crocus sativus) identified hundreds of differential metabolites. mdpi.com In this study, this compound was found to be among the down-regulated metabolites in the petals compared to the stigmas. mdpi.com This type of analysis helps to understand how and where plants synthesize and accumulate specific compounds, providing valuable information for both pharmacognosy and biotechnology. mdpi.comresearchgate.net By correlating metabolite profiles with gene expression data (transcriptomics), researchers can identify the genes and enzymes responsible for the biosynthesis of specific natural products.

Metabolite Class Example of Up-regulated Metabolite in Saffron Petals Example of Down-regulated Metabolite in Saffron Petals Reference
FlavonoidsRutin, QuercetinDaidzein (B1669772) mdpi.com
Anthraquinones-This compound mdpi.com
OtherSyringaresinol-di-O-glucosideAcetovanillone mdpi.com

Proteomics

Proteomics, the study of the entire set of proteins expressed by an organism, can be used to identify the molecular targets of bioactive compounds. This approach has been applied to understand the effects of hydroxyanthracene derivatives on human intestinal cells. By analyzing changes in protein expression after treatment, researchers can identify the specific cellular pathways affected by the compound, offering insights into its mechanism of action. This powerful tool allows for high-throughput studies to investigate changes in the proteome in response to treatment with a natural product.

The integration of these omics technologies provides a comprehensive, systems-level understanding of this compound, from its biosynthesis in plants to its mechanism of action in human cells. This knowledge is crucial for guiding future research and development efforts.

Future Challenges and Opportunities in the Academic Investigation of this compound

The academic investigation of this compound is poised for significant advancement, yet it faces several challenges that also represent opportunities for innovation.

Challenges:

Elucidation of Biosynthetic Pathways: The complete enzymatic pathway for the biosynthesis of this compound in plants, particularly the specific glycosyltransferases that attach the apiose and glucose moieties to the emodin-rhamnoside precursor, is not fully characterized. Unraveling this pathway is a key challenge.

Analytical Complexity: The simultaneous analysis of labile anthrone (B1665570) and stable anthraquinone forms of glycosides in plant extracts is analytically challenging. Developing robust and rapid analytical methods, such as advanced HPLC or 2D-qNMR techniques, is necessary for accurate quantification and quality control. d-nb.info

Low Natural Abundance: The concentration of this compound in its natural sources can be low and variable, posing a challenge for isolation and large-scale studies. tandfonline.com

Lack of Mechanistic Studies: As noted, there is a scarcity of research utilizing this compound as a tool in chemical biology to probe specific biological mechanisms.

Opportunities:

Bio-engineering for Production: The challenges in natural sourcing create a significant opportunity for biotechnological production. Further development of plant cell culture optimization and metabolic engineering in microbes could provide a sustainable and high-yield source of this compound and its analogues. mdpi.comresearchgate.net

Drug Discovery and Development: The anthraquinone scaffold remains a promising starting point for new therapeutics. researchgate.net There is a vast opportunity to create and screen libraries of this compound derivatives for a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netmdpi.com

Reverse Pharmacognosy: New approaches like "reverse pharmacognosy," which start with a known molecular target and use computational tools to screen virtual libraries of natural products, could rapidly identify new potential applications for this compound and related anthranoids. researchgate.net

Multi-Omics Integration: Combining genomics, transcriptomics, proteomics, and metabolomics will provide an unprecedented level of understanding of the biology of this compound, from its synthesis to its therapeutic effects, paving the way for targeted applications. researchgate.net

Addressing these challenges and seizing these opportunities will be crucial for unlocking the full scientific and therapeutic potential of this complex and fascinating natural product.

Q & A

Q. What analytical techniques are essential for identifying this compound?

  • Methodological Answer : Structural identification combines nuclear magnetic resonance (NMR) for carbon and hydrogen assignments (e.g., 13C^{13}\text{C}-NMR for glycosidic linkages) and mass spectrometry (MS) for molecular weight confirmation. Compare spectral data with published standards (e.g., Glucofrangulin A in ) to differentiate structural analogs .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity or anti-inflammatory models) with appropriate controls (vehicle and positive controls). Standardize doses based on prior studies (e.g., 1–100 μM) and validate results via triplicate experiments. Include viability assays (e.g., MTT) to rule off-target effects .

Advanced Research Questions

Q. What challenges arise in resolving contradictions in this compound’s pharmacological data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50_{50} values) may stem from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Conduct meta-analyses of published data, highlighting variables like solvent used (DMSO vs. ethanol) or storage conditions (light sensitivity). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How can researchers address structural ambiguity between this compound and its isomers?

  • Methodological Answer : Use 2D-NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for sugar moieties. Compare NOESY/ROESY data to confirm stereochemistry. Computational tools (e.g., molecular docking) can predict binding affinities, aiding differentiation from analogs like Glucofrangulin A .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ regioselective glycosylation to modify sugar units while preserving the anthraquinone core. Monitor reaction progress via TLC and LC-MS. Purify intermediates using flash chromatography. Validate synthetic pathways via 1H^{1}\text{H}-NMR and HRMS, referencing known spectral libraries .

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Test light sensitivity by exposing samples to UV/visible light. Use Arrhenius modeling to predict shelf life. Document deviations in purity and bioactivity over time .

Data Presentation and Reproducibility

Q. What criteria ensure rigorous reporting of this compound’s spectroscopic data?

  • Methodological Answer : Provide full NMR assignments (δ values, multiplicity, coupling constants) in tabular format. Include MS fragmentation patterns and HRMS data (observed vs. calculated m/z). For reproducibility, publish chromatograms (HPLC/LC-MS) with retention times and mobile phases .

Q. How can researchers resolve conflicting bioactivity data in meta-analyses?

  • Methodological Answer : Apply statistical tools (e.g., funnel plots, sensitivity analysis) to identify publication bias. Stratify studies by experimental parameters (e.g., cell type, assay duration). Use systematic review platforms like PRISMA to standardize data extraction and minimize selection bias .

Literature and Collaboration

Q. What tools enhance literature reviews on this compound’s mechanisms of action?

  • Methodological Answer : Use citation-tracking tools (Google Scholar, Research Rabbit) to identify seminal papers and recent advances. Filter searches by keywords (e.g., “anthraquinone glycosides,” “this compound pharmacokinetics”). Prioritize studies with rigorous experimental designs (e.g., dose-response curves, in vivo validation) .
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Q. Tables for Reference

Parameter This compound Glucofrangulin A
Molecular FormulaC27_{27}H30_{30}O14_{14} (inferred)C27_{27}H30_{30}O14_{14}
Purity StandardHPLC ≥98%HPLC ≥98%
Key Spectral Data13C^{13}\text{C}-NMR: 170-200 ppm (quinone)13C^{13}\text{C}-NMR: 170-200 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.